molecular formula C15H16O B1348383 [Ethoxy(phenyl)methyl]benzene CAS No. 5670-78-0

[Ethoxy(phenyl)methyl]benzene

Cat. No.: B1348383
CAS No.: 5670-78-0
M. Wt: 212.29 g/mol
InChI Key: LYWASOZKZYKPQR-UHFFFAOYSA-N
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Description

[Ethoxy(phenyl)methyl]benzene (IUPAC name: 1-(ethoxyphenylmethyl)benzene) is an aromatic ether compound characterized by a central benzene ring substituted with a methyl group bearing both an ethoxy (-OCH₂CH₃) and a phenyl (-C₆H₅) moiety. Its molecular formula is C₁₅H₁₆O, with a molecular weight of 212.29 g/mol. This compound is structurally complex due to the presence of two aromatic rings and an ethoxy group, which confer unique physicochemical properties.

Scientific Research Applications

[Ethoxy(phenyl)methyl]benzene, also known as ethyl phenyl ether, is an organic compound with the molecular formula C8H10OC_8H_{10}O. It is a colorless liquid that has a pleasant odor and is used in various chemical applications. The compound consists of a benzene ring substituted with an ethoxy group, making it an aromatic ether.

Scientific Research Applications

This compound has diverse applications in scientific research:

  • Chemistry It is used as a solvent and intermediate in organic synthesis.
  • Biology It is employed in the study of enzyme-substrate interactions due to its aromatic structure.
  • Medicine It is investigated for potential use in drug delivery systems.
  • Industry It is utilized in the production of perfumes, dyes, and other aromatic compounds.

This compound, also known as 1-(ethoxy(phenyl)methyl)benzene, possesses significant potential in various biological applications.

  • Target Proteins Similar compounds have demonstrated interactions with proteins involved in cell cycle regulation and apoptosis, such as the tumor suppressor protein p53, suggesting potential anti-cancer effects.
  • Enzyme Modulation The compound has been observed to inhibit specific enzymes, including microsomal prostaglandin E synthase-1 (mPGES-1), which plays a role in prostanoid biosynthesis, resulting in reduced levels of pro-inflammatory mediators such as PGE2.

In vitro Studies

In laboratory settings, this compound has demonstrated notable effects on various cell types:

  • Cell Cycle Regulation Studies indicate that the compound may induce cell cycle arrest in certain cancer cell lines by modulating p53 activity, suggesting potential applications in cancer therapy.
  • Inflammation Modulation By inhibiting mPGES-1, the compound reduces PGE2 synthesis, leading to decreased inflammatory responses in human monocytes.

In vivo Studies

Animal models have been used to assess the pharmacokinetics and biological effects of this compound:

  • Dosage Effects Research shows a dose-dependent inhibition of PGE2 synthesis, with higher doses resulting in greater anti-inflammatory effects, but excessive dosages may lead to toxicity and organ damage.

Data Tables

Study TypeFindings
In vitroInhibition of mPGES-1; reduced PGE2 levels; potential anti-cancer effects
In vivoDose-dependent effects; optimal dosage identified for therapeutic use
Biochemical AnalysisInteraction with p53; modulation of cell signaling pathways

Case Study 1: Anti-Cancer Activity

A study explored the effects of this compound on breast cancer cells. Results indicated that treatment led to significant cell cycle arrest and apoptosis through p53 activation, demonstrating potential as a chemotherapeutic agent.

Case Study 2: Anti-Inflammatory Effects

In a model of acute inflammation, administration of this compound resulted in decreased levels of inflammatory cytokines and mediators, supporting its use as an anti-inflammatory agent.

Pharmacokinetics

The pharmacokinetic profile of this compound indicates:

  • Absorption : Rapid absorption through oral administration.
  • Distribution : High affinity for lipid-rich tissues due to its lipophilic nature.
  • Metabolism : Primarily occurs in the liver, with potential formation of active metabolites that contribute to its biological activity.
  • Excretion : Metabolites are primarily excreted via urine.

Mechanism of Action

The mechanism of action of [Ethoxy(phenyl)methyl]benzene primarily involves its ability to undergo electrophilic aromatic substitution reactions. The ethoxy group is an electron-donating group, which activates the benzene ring towards electrophilic attack. The reaction proceeds through the formation of a sigma complex (arenium ion), followed by deprotonation to restore aromaticity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The table below compares [Ethoxy(phenyl)methyl]benzene with key analogs:

Compound Molecular Formula Key Functional Groups Structural Features
This compound C₁₅H₁₆O Ethoxy, phenyl, benzene Central benzene with a methyl bridge linked to ethoxy and phenyl groups.
Phenetole (Ethoxybenzene) C₈H₁₀O Ethoxy, benzene Single benzene ring with an ethoxy substituent.
Ethylbenzene C₈H₁₀ Ethyl, benzene Benzene ring with an ethyl (-CH₂CH₃) substituent.
Etofenprox C₂₅H₂₈O₃ Ethoxy, phenoxy, methylpropoxy Complex ether structure with multiple aromatic and alkoxy groups; used as an insecticide .

Physicochemical Properties

Property This compound Phenetole Ethylbenzene Etofenprox
Molecular Weight (g/mol) 212.29 122.16 106.16 376.49
Boiling Point ~280–300°C (estimated) 172°C 136°C >300°C
Water Solubility Low (hydrophobic) 0.6 g/L (20°C) 0.015 g/L (20°C) Insoluble
Polarity Moderate (due to ether) Low Nonpolar Low (lipophilic)

Key Observations :

  • Phenetole has simpler hydrophobicity compared to this compound due to fewer aromatic substituents.
  • Ethylbenzene lacks oxygen-containing functional groups, resulting in lower polarity and higher volatility .
  • Etofenprox exhibits enhanced lipophilicity due to its bulky alkoxy-phenoxy groups, making it suitable for pesticidal applications .

Toxicological and Environmental Profiles

Parameter This compound Phenetole Ethylbenzene Etofenprox
Acute Toxicity (LD₅₀) Not reported 2,650 mg/kg (rat) 3,500 mg/kg (rat) >5,000 mg/kg (rat)
Carcinogenicity Unknown Not classified IARC Group 2B (possible) Not classified
Environmental Persistence Likely moderate Low High (volatile) High (bioaccumulative)

Key Findings :

  • Etofenprox ’s low acute toxicity makes it favorable for agricultural use, though its persistence raises ecological concerns .

Biological Activity

[Ethoxy(phenyl)methyl]benzene, also known as 1-(ethoxy(phenyl)methyl)benzene, is a compound with significant potential in various biological applications. This article explores its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

  • Chemical Formula : C15H16O
  • CAS Number : 5670-78-0
  • Molecular Weight : 232.29 g/mol

The biological activity of this compound can be understood through its interactions with various cellular targets:

  • Target Proteins : Similar compounds have shown interactions with proteins involved in cell cycle regulation and apoptosis, such as the tumor suppressor protein p53. This suggests that this compound may influence these critical pathways, potentially leading to anti-cancer effects.
  • Enzyme Modulation : The compound has been observed to inhibit specific enzymes, including microsomal prostaglandin E synthase-1 (mPGES-1), which plays a role in prostanoid biosynthesis. This inhibition results in reduced levels of pro-inflammatory mediators such as PGE2.

In vitro Studies

In laboratory settings, this compound has demonstrated notable effects on various cell types:

  • Cell Cycle Regulation : Studies indicate that the compound may induce cell cycle arrest in certain cancer cell lines by modulating p53 activity. This effect suggests potential applications in cancer therapy.
  • Inflammation Modulation : By inhibiting mPGES-1, the compound reduces PGE2 synthesis, leading to decreased inflammatory responses in human monocytes.

In vivo Studies

Animal models have been used to assess the pharmacokinetics and biological effects of this compound:

  • Dosage Effects : Research shows a dose-dependent inhibition of PGE2 synthesis, with higher doses resulting in greater anti-inflammatory effects. However, excessive dosages may lead to toxicity and organ damage.

Data Tables

Study Type Findings
In vitroInhibition of mPGES-1; reduced PGE2 levels; potential anti-cancer effects
In vivoDose-dependent effects; optimal dosage identified for therapeutic use
Biochemical AnalysisInteraction with p53; modulation of cell signaling pathways

Case Study 1: Anti-Cancer Activity

A study explored the effects of this compound on breast cancer cells. Results indicated that treatment led to significant cell cycle arrest and apoptosis through p53 activation. The compound demonstrated potential as a chemotherapeutic agent.

Case Study 2: Anti-Inflammatory Effects

In a model of acute inflammation, administration of this compound resulted in decreased levels of inflammatory cytokines and mediators. This supports its use as an anti-inflammatory agent.

Pharmacokinetics

The pharmacokinetic profile of this compound indicates:

  • Absorption : Rapid absorption through oral administration.
  • Distribution : High affinity for lipid-rich tissues due to its lipophilic nature.
  • Metabolism : Primarily occurs in the liver, with potential formation of active metabolites that contribute to its biological activity.
  • Excretion : Metabolites are primarily excreted via urine.

Q & A

Q. What synthetic methodologies are recommended for the preparation of [Ethoxy(phenyl)methyl]benzene, and how do reaction conditions influence yield and purity?

Basic Research Focus
The synthesis typically involves multi-step reactions, such as coupling between phenylacetylene derivatives and halogenated intermediates. For example, a common route includes:

  • Step 1 : Formation of an ethynyl intermediate via Sonogashira coupling using palladium catalysts under inert conditions .
  • Step 2 : Introduction of the ethoxy group via nucleophilic substitution with sodium ethoxide or similar reagents .
    Key factors affecting yield include catalyst choice (e.g., Pd/C vs. Pd(PPh₃)₄), solvent polarity, and temperature control (60–80°C optimal for coupling reactions). Purification via C18 reverse-phase chromatography or recrystallization improves purity .

Q. How can spectroscopic and chromatographic techniques be optimized to characterize this compound and its derivatives?

Basic Research Focus

  • NMR : ¹H and ¹³C NMR resolve ethoxy (-OCH₂CH₃) and phenylmethyl (-CH₂C₆H₅) groups. Coupling constants (e.g., J = 8–10 Hz for aromatic protons) confirm substituent positions .
  • LCMS/HPLC : Use reverse-phase columns (e.g., C18) with methanol/water gradients. Retention times (~1.0–1.2 minutes) and m/z values (e.g., 346.5 g/mol for C₂₅H₃₀O) validate molecular identity .
  • IR : Stretching vibrations at 1250 cm⁻¹ (C-O-C) and 1600 cm⁻¹ (aromatic C=C) confirm functional groups .

Q. What computational approaches are effective in predicting the reactivity and electronic properties of this compound?

Advanced Research Focus

  • DFT Studies : Calculate frontier molecular orbitals (HOMO-LUMO gaps) to predict sites for electrophilic/nucleophilic attacks. For example, the ethoxy group’s electron-donating effect increases ring electron density, favoring reactions at the para position .
  • Molecular Dynamics (MD) : Simulate solvent interactions to optimize reaction media (e.g., toluene vs. DMF) for solubility and stability .
  • Docking Studies : Model interactions with biological targets (e.g., enzymes) to guide derivative design for bioactivity screens .

Q. How can contradictions in reported biological activities of structurally similar compounds be resolved?

Advanced Research Focus

  • Structural Differentiation : Use LCMS and X-ray crystallography to distinguish isomers (e.g., ortho vs. para substituents) that may exhibit divergent bioactivities .
  • Dose-Response Analysis : Conduct in vitro assays (e.g., IC₅₀ for cytotoxicity) across multiple cell lines to identify structure-activity relationships (SARs). For example, ethyl-substituted analogs show higher membrane permeability than methoxy derivatives .
  • Meta-Analysis : Cross-reference toxicity databases (e.g., EPA DSSTox) to reconcile conflicting data on metabolic pathways .

Q. What strategies are recommended for extrapolating pharmacokinetic (PBPK) data from animal models to humans for this compound?

Advanced Research Focus

  • Analog Selection : Identify structurally similar chemicals (e.g., ethylbenzene) with existing PBPK models. Prioritize analogs based on correlation coefficients (e.g., >0.85 for partition coefficients) .
  • Parameter Scaling : Adjust metabolic rates (Vmax, Km) using allometric scaling (body weight⁰.⁷⁵) and enzyme abundance data from liver microsomes .
  • Validation : Compare simulated plasma concentrations to in vivo rat inhalation studies (e.g., 100–500 ppm exposure) to refine model accuracy .

Q. What are the critical data gaps in understanding the toxicological mechanisms of this compound?

Basic Research Focus

  • Biomarker Identification : Profile urinary metabolites (e.g., phenylglyoxylic acid) via GC-MS to track exposure levels .
  • Mechanistic Studies : Investigate cytochrome P450 (CYP2E1) involvement in oxidative metabolism using knockout rodent models .
  • Neuroendocrine Effects : Assess hypothalamic-pituitary-adrenal (HPA) axis disruption via corticosterone ELISA assays in chronic exposure models .

Q. How can literature retrieval challenges for structurally similar compounds be mitigated?

Methodological Guidance

  • Semantic Search Tools : Use platforms like PubChem and ECHA with SMILES/InChI filters to exclude irrelevant analogs (e.g., filtering out methoxy vs. ethoxy derivatives) .
  • Keyword Optimization : Combine IUPAC names with functional group descriptors (e.g., “ethoxybenzene AND coupling reaction”) to narrow results .
  • Database Alerts : Set up automated updates in Reaxys or SciFinder for new publications tagged with “ethoxybenzene derivatives” .

Properties

IUPAC Name

[ethoxy(phenyl)methyl]benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16O/c1-2-16-15(13-9-5-3-6-10-13)14-11-7-4-8-12-14/h3-12,15H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYWASOZKZYKPQR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(C1=CC=CC=C1)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70332466
Record name [Ethoxy(phenyl)methyl]benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70332466
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5670-78-0
Record name [Ethoxy(phenyl)methyl]benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70332466
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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